![molecular formula C11H7F3N2O B1317711 2-[3-(Trifluoromethyl)phenyl]-3,4-dihydropyrimidin-4-one CAS No. 125903-84-6](/img/structure/B1317711.png)
2-[3-(Trifluoromethyl)phenyl]-3,4-dihydropyrimidin-4-one
Overview
Description
2-[3-(Trifluoromethyl)phenyl]-3,4-dihydropyrimidin-4-one is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a dihydropyrimidinone core. This compound is of significant interest due to its potential applications in pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group is known for its ability to enhance the biological activity and metabolic stability of compounds, making it a valuable moiety in drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Trifluoromethyl)phenyl]-3,4-dihydropyrimidin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-(trifluoromethyl)benzaldehyde and urea.
Condensation Reaction: The 3-(trifluoromethyl)benzaldehyde undergoes a condensation reaction with urea in the presence of a suitable catalyst, such as acetic acid, to form the intermediate Schiff base.
Cyclization: The Schiff base is then cyclized under acidic conditions to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes:
Temperature Control: Maintaining an optimal temperature range to ensure complete reaction and minimize side products.
Catalyst Selection: Using efficient catalysts to accelerate the reaction and improve selectivity.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Trifluoromethyl)phenyl]-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the dihydropyrimidinone core to a fully saturated pyrimidinone.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation Products: Oxidized derivatives with enhanced electronic properties.
Reduction Products: Saturated pyrimidinone derivatives with potential biological activity.
Substitution Products: New compounds with modified pharmacological profiles.
Scientific Research Applications
Biological Activities
The trifluoromethyl group is known to enhance the pharmacological properties of compounds. In particular, 2-[3-(Trifluoromethyl)phenyl]-3,4-dihydropyrimidin-4-one has shown:
- Antitumor Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. Its structure allows for interactions with biological targets involved in cell proliferation and apoptosis.
- Antiviral Properties : Similar compounds with trifluoromethyl groups have demonstrated efficacy against viral infections, suggesting potential applications in antiviral drug development .
Case Studies and Research Findings
- Anticancer Research : A study investigated the effects of similar dihydropyrimidinone derivatives on cancer cells, revealing significant inhibition of cell growth in vitro. The mechanism was suggested to involve disruption of metabolic pathways critical for cancer cell survival .
- Agrochemical Applications : Trifluoromethyl-containing compounds have been extensively studied for their role in crop protection. The unique properties imparted by the trifluoromethyl group enhance the efficacy of pesticides and herbicides, making them valuable in agricultural applications .
Potential Therapeutic Uses
Given its structural features and biological activities, this compound holds promise as a lead compound for drug discovery in several therapeutic areas:
- Cancer Therapy : Ongoing research aims to optimize this compound's structure to improve selectivity and potency against specific cancer types.
- Infectious Diseases : Its potential as an antiviral agent is being explored, particularly in relation to emerging viral threats.
Mechanism of Action
The mechanism of action of 2-[3-(Trifluoromethyl)phenyl]-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways: It can influence various biochemical pathways, leading to therapeutic effects such as anti-inflammatory or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
2-[3-(Trifluoromethyl)phenyl]pyrimidin-4-one: Similar structure but lacks the dihydro component.
3-(Trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine: Contains a pyrrolo ring fused to the pyrimidine core.
Uniqueness
Enhanced Stability: The dihydropyrimidinone core provides enhanced stability compared to other pyrimidine derivatives.
Biological Activity: The trifluoromethyl group significantly enhances the biological activity, making it a valuable compound in drug development.
This detailed article provides a comprehensive overview of 2-[3-(Trifluoromethyl)phenyl]-3,4-dihydropyrimidin-4-one, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
2-[3-(Trifluoromethyl)phenyl]-3,4-dihydropyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances the compound's metabolic stability and biological activity, making it a promising candidate for drug development. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₇F₃N₂O, with a molecular weight of 248.18 g/mol. The structure consists of a dihydropyrimidinone core attached to a trifluoromethyl-substituted phenyl ring. This configuration is known to influence the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that it may modulate the activity of branched-chain amino acid transaminases (BCATs), which are involved in amino acid metabolism and have implications in cancer biology. The inhibition of BCATs can lead to altered cellular metabolism in cancer cells, potentially inhibiting tumor growth .
Anticancer Activity
Studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, BAY-069, a related trifluoromethyl pyrimidinedione, has shown high selectivity and potency against BCAT1/2, indicating that such compounds could serve as effective anticancer agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research into similar dihydropyrimidine derivatives has shown promising results against various bacterial strains, suggesting that this compound may possess similar properties .
Case Studies
- BCAT Inhibition : A study highlighted the development of dual inhibitors targeting BCAT1/2 using trifluoromethyl pyrimidinediones. The inhibitors demonstrated high cellular activity and selectivity, suggesting potential applications in treating cancers associated with altered amino acid metabolism .
- Antimicrobial Screening : In vitro studies on related compounds showed significant antibacterial activity against standard strains such as Staphylococcus aureus and Escherichia coli, supporting the hypothesis that this compound may also exhibit antimicrobial effects .
Data Tables
Properties
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O/c12-11(13,14)8-3-1-2-7(6-8)10-15-5-4-9(17)16-10/h1-6H,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFFMRSTLMMQPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC=CC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40562970 | |
Record name | 2-[3-(Trifluoromethyl)phenyl]pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40562970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125903-84-6 | |
Record name | 2-[3-(Trifluoromethyl)phenyl]pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40562970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrimidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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